molecular formula C18H21NO6S B3004922 methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 359027-98-8

methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B3004922
CAS No.: 359027-98-8
M. Wt: 379.43
InChI Key: BHMNSWYZBNVHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 359027-98-8) is a high-purity chemical compound supplied for research and development purposes. This glycinate derivative features a molecular formula of C18H21NO6S and a molecular weight of 379.43 g/mol . Its structure incorporates both 3,4-dimethoxyphenyl and p-tolylsulfonyl (tosyl) functional groups, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry research . Researchers utilize this and structurally related N-arylsulfonyl glycinate compounds as key building blocks in the development of novel pharmacologically active molecules . The compound is consistently available with a documented purity of 95% or higher, ensuring reliability for experimental applications . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-13-5-8-15(9-6-13)26(21,22)19(12-18(20)25-4)14-7-10-16(23-2)17(11-14)24-3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMNSWYZBNVHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonyl glycine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its implications in pharmacology.

Chemical Structure and Synthesis

The compound features a sulfonamide linkage with a glycine moiety, characterized by the presence of methoxy groups on the phenyl ring and a methyl group on the sulfonyl phenyl ring. The synthesis typically involves:

  • Starting Materials : 3,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
  • Formation of Sulfonamide : Reacting 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide.
  • Glycine Coupling : Coupling the sulfonamide with glycine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

This compound exhibits various biological activities primarily through enzyme inhibition and receptor modulation. Its mechanism may involve:

  • Enzyme Inhibition : The compound can bind to active sites of specific enzymes, hindering their activity.
  • Receptor Interaction : It may modulate receptor activity by interacting with specific receptor proteins, influencing signaling pathways that regulate cellular functions .

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Anti-inflammatory Effects : Studies have shown that similar sulfonamide derivatives exhibit anti-inflammatory properties, suggesting potential for therapeutic use in inflammatory diseases.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

In Vitro Studies

  • Cell Viability Assays : MTT assays conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were determined to be significantly lower for cancer cells compared to non-cancerous cells .
  • Mechanistic Insights : Further studies revealed that the compound induces mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which is associated with apoptosis in cancer cells .

In Vivo Studies

In vivo studies using murine models indicated that administration of this compound resulted in significant tumor growth inhibition without notable toxicity to normal tissues. These findings underscore its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycineStructureAnti-inflammatory, anticancer
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineStructureAntimicrobial properties
N-(3-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineStructureAnticancer activity

Comparison with Similar Compounds

Methyl N-(3,5-Dichlorophenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate

  • Key Difference : Replaces the 3,4-dimethoxyphenyl group with a 3,5-dichlorophenyl moiety.
  • The molecular weight increases slightly due to chlorine’s higher atomic mass compared to methoxy groups .

Methyl N-(3-Chloro-4-Methoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate

  • Key Difference : Substitutes one methoxy group with a 3-chloro substituent.
  • Impact : Introduces a polarizable halogen, which may enhance stability via hydrophobic interactions or influence metabolic pathways. The chloro-methoxy combination balances electron-withdrawing and donating effects, possibly affecting solubility and bioavailability .

Modifications to the Sulfonamide Group

N-(2,3-Dichlorophenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycine

  • Key Difference : Lacks the methyl ester group, existing as a free carboxylic acid.
  • Impact : Increased polarity reduces membrane permeability compared to the esterified form. The absence of esterification may also enhance susceptibility to enzymatic hydrolysis, limiting in vivo stability .

Methyl N-((2RS,3RS)-2-(3,4-Dimethoxyphenyl)-4-Oxo-1-(4-(Trifluoromethyl)Phenyl)Azetidin-3-yl)-N-(Phenylsulfonyl)Glycinate (6h)

  • Key Difference : Incorporates a β-lactam (azetidin-2-one) ring and a trifluoromethylphenyl group.
  • Impact : The β-lactam structure introduces conformational rigidity, which is critical for biological activity (e.g., antibiotic properties). The trifluoromethyl group enhances metabolic resistance and lipophilicity, making this analogue more suited for pharmacological applications than the parent compound .

Functional Group Replacements

N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)

  • Key Difference : Replaces the sulfonylglycinate ester with a benzamide group.
  • However, the absence of the sulfonyl group reduces steric hindrance, which may decrease selectivity in enzymatic interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate C₁₈H₂₁NO₆S 379.43 3,4-dimethoxyphenyl, tosyl, methyl ester Discontinued; high lipophilicity
Methyl N-(3,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate C₁₇H₁₅Cl₂NO₄S 408.28 3,5-dichlorophenyl Enhanced reactivity, higher stability
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₅H₁₃Cl₂NO₄S 386.24 Free carboxylic acid Increased polarity, poor bioavailability
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate C₁₇H₁₈ClNO₆S 407.84 3-chloro-4-methoxyphenyl Balanced electronic effects

Research Findings and Practical Implications

  • Electronic Effects : Methoxy groups in the parent compound enhance electron density, favoring reactions like nucleophilic substitutions, while chloro substituents in analogues improve oxidative stability .
  • Bioavailability : Esterification (as in the parent compound) generally improves cell membrane penetration compared to carboxylic acid derivatives .
  • Commercial Viability : The discontinuation of the parent compound highlights a shift toward specialized analogues like β-lactam derivatives (e.g., 6h) for targeted therapeutic applications .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent connectivity, particularly the 3,4-dimethoxyphenyl and 4-methylphenylsulfonyl groups. Assign peaks using coupling constants and integration ratios.
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., sulfonyl S=O stretching at ~1150–1350 cm1^{-1}, ester C=O at ~1700 cm1^{-1}).
  • X-ray Crystallography: Resolve bond angles (e.g., C10–N1–N2 torsion angle ≈ 0.4°) and intermolecular interactions using single-crystal diffraction data . For analogous glycinate derivatives, torsion angles like O1–C10–C9 (128.3°) and N1–C10–C9 (105.4°) provide insights into steric effects .

Advanced: How can researchers resolve contradictions in stability data across different solvent systems?

Answer:

  • Controlled Solvent Screening: Test stability in polar (e.g., DMSO, water) and non-polar solvents (e.g., toluene) under controlled temperatures (25–60°C). Monitor degradation via HPLC or LC-MS, referencing chromatographic methods in .
  • Statistical Design: Apply split-plot designs (as in ) to evaluate solvent effects as subplots, with time as a sub-subplot variable. Use ANOVA to identify solvent-specific degradation pathways.
  • Mechanistic Studies: Employ density functional theory (DFT) to model solvation effects on sulfonyl ester hydrolysis, correlating computational results with experimental half-lives .

Basic: What purification strategies are effective post-synthesis?

Answer:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted 3,4-dimethoxyphenyl precursors.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. For sulfonyl-containing analogs, slow evaporation from acetone yields high-purity crystals .
  • HPLC: Employ high-resolution columns (e.g., Chromolith®) for final purity assessment, as noted in .

Advanced: How to design experiments assessing the compound’s reactivity in biological systems?

Answer:

  • Enzyme Inhibition Assays: Test interactions with serine hydrolases or sulfotransferases using fluorogenic substrates. Monitor IC50_{50} values under physiological pH (7.4) and temperature (37°C).
  • Cellular Uptake Studies: Use radiolabeled 14C^{14} \text{C}-glycinate analogs to quantify permeability in Caco-2 cell monolayers, referencing methods for related spirocyclic compounds in .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS, aligning with protocols in ’s environmental fate studies.

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles.
  • Storage: Store in airtight containers at –20°C, away from light and moisture. For sulfonamide analogs, incompatibility with strong oxidizers necessitates segregated storage .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal, following institutional guidelines for sulfonyl-containing waste .

Advanced: How can in silico methods complement experimental studies of its mechanism?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities to biological targets (e.g., cyclooxygenase-2). Validate with crystallographic data from analogs in .
  • MD Simulations: Simulate solvation dynamics in water/lipid bilayers to assess membrane permeability. Compare with experimental logP values (e.g., logP ≈ 5.7 for related sulfonamides ).
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using partial least squares regression .

Basic: What analytical techniques quantify the compound in environmental matrices?

Answer:

  • Solid-Phase Extraction (SPE): Use C18 cartridges to concentrate the compound from water samples. Elute with methanol and dry under nitrogen.
  • LC-UV/MS Detection: Employ reverse-phase columns (e.g., Purospher® STAR) with UV detection at 254 nm. For trace analysis, use MRM transitions in tandem MS .
  • Recovery Studies: Spike known concentrations into soil/water and calculate extraction efficiency (≥80% acceptable), as per ’s environmental monitoring framework.

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress (e.g., disappearance of starting materials).
  • Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (temperature, catalyst loading). For example, ’s split-plot approach can isolate temperature effects.
  • Quality Control: Validate purity via 1H^1 \text{H}-NMR integration and chiral HPLC (if applicable), referencing ’s crystallographic purity criteria.

Basic: How to assess the compound’s photostability for long-term studies?

Answer:

  • Forced Degradation: Expose to UV light (e.g., 365 nm) in a photoreactor. Sample at intervals (0, 24, 48 hrs) and analyze degradation products via LC-MS.
  • Light-Resistant Packaging: Store in amber glass vials and use stabilizers (e.g., butylated hydroxytoluene) if degradation exceeds 10% .

Advanced: What interdisciplinary approaches elucidate its ecological impact?

Answer:

  • Microcosm Studies: Simulate environmental fate in soil-water systems ( ). Measure half-life using 14C^{14} \text{C}-labeling and assess bioaccumulation in Daphnia magna.
  • Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to evaluate sublethal effects on model organisms, aligning with ’s antioxidant activity protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.